REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].N1([C:19](N2C=CN=C2)=[O:20])C=CN=C1>O1CCCC1>[N+:11]([C:9]1[CH:8]=[CH:7][C:3]2[C:4](=[O:6])[O:5][C:19](=[O:20])[NH:1][C:2]=2[CH:10]=1)([O-:13])=[O:12]
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Name
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|
Quantity
|
54.6 g
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Type
|
reactant
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Smiles
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NC1=C(C(=O)O)C=CC(=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
58.32 g
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Type
|
reactant
|
Smiles
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N1(C=NC=C1)C(=O)N1C=NC=C1
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Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
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Control Type
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UNSPECIFIED
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Setpoint
|
10 °C
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Type
|
CUSTOM
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Details
|
The resulting solution was stirred for 2 h at 10° C
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
Into a 1000-mL 4-necked round-bottom flask purged
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Type
|
TEMPERATURE
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Details
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maintained with an inert atmosphere of nitrogen
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Type
|
FILTRATION
|
Details
|
The solids were collected by filtration
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Reaction Time |
2 h |
Name
|
|
Type
|
product
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Smiles
|
[N+](=O)([O-])C=1C=CC2=C(NC(OC2=O)=O)C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |